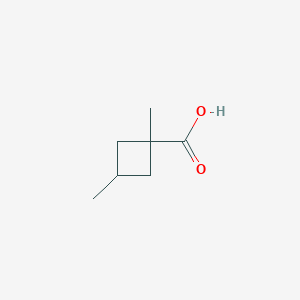

1,3-dimethylcyclobutane-1-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,3-dimethylcyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-5-3-7(2,4-5)6(8)9/h5H,3-4H2,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUHKJHMRUNVSED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C1)(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

806615-12-3 | |

| Record name | 1,3-dimethylcyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical properties of 1,3-dimethylcyclobutane-1-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 1,3-dimethylcyclobutane-1-carboxylic acid

Abstract: This technical guide provides a comprehensive framework for the characterization of this compound, a substituted cyclobutane derivative of interest in medicinal chemistry and materials science. Recognizing the limited availability of specific experimental data for this compound in public literature, this document emphasizes the foundational principles and robust experimental methodologies required for its thorough physicochemical profiling. We detail the necessary protocols for determining key parameters such as melting point, boiling point, aqueous solubility, and acid dissociation constant (pKa). Furthermore, we provide an expert analysis of the expected spectral characteristics (¹H NMR, ¹³C NMR, IR) based on its molecular structure. This guide is intended for researchers, chemists, and drug development professionals who require a rigorous, first-principles approach to characterizing novel chemical entities.

Molecular Structure and Core Attributes

This compound possesses a unique structural architecture, featuring a four-membered carbocyclic ring substituted with two methyl groups and a carboxylic acid function. The substitution pattern—with one methyl group and the carboxylic acid at the C1 position and the second methyl group at the C3 position—gives rise to the potential for cis/trans isomerism. The specific stereochemistry will significantly influence the compound's physical properties due to differences in molecular symmetry, crystal packing, and intermolecular interactions.

Key Structural Features:

-

Molecular Formula: C₇H₁₂O₂

-

IUPAC Name: this compound

-

Core Scaffold: Cyclobutane

-

Key Functional Groups: Carboxylic Acid (-COOH), Methyl (-CH₃)

A critical first step in any analysis is the unambiguous confirmation of the structure and isomeric purity of the synthesized material.

Calculated Physicochemical Properties

While experimental data is paramount, calculated properties provide a valuable baseline for experimental design and data interpretation. These values are derived directly from the molecular formula and structure.

| Property | Value | Source |

| Molecular Weight | 128.17 g/mol | Computed from Molecular Formula |

| Exact Mass | 128.083729621 Da | Computed from Isotopic Masses[1][2][3] |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | Computed from Functional Groups[1][2][3][4] |

Thermal Properties: Melting and Boiling Points

Thermal transitions are fundamental properties that provide insights into purity, stability, and physical state under various conditions.

Melting Point (Tm) Determination via Differential Scanning Calorimetry (DSC)

The melting point is a critical indicator of a solid compound's purity. Differential Scanning Calorimetry (DSC) is the preferred method for its determination due to its high precision and the wealth of information it provides, including the enthalpy of fusion. DSC measures the difference in heat flow between the sample and a reference as a function of temperature.[5][6][7]

A sharp, well-defined endothermic peak on the DSC thermogram is indicative of a high-purity crystalline solid.[5] Broadened peaks or the presence of multiple transitions can suggest the presence of impurities or polymorphism. The heating rate (e.g., 10 °C/min) is a critical parameter; slower rates can provide better resolution of thermal events but may take longer.[5]

-

Calibration: Calibrate the DSC instrument for temperature and heat flow using high-purity standards like indium.[5][8]

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan. Crimp the pan with a lid.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at a starting temperature (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 200 °C).

-

Use an inert nitrogen purge gas (e.g., 50 mL/min) to prevent oxidative degradation.[8]

-

-

Data Analysis: The melting point (Tm) is typically reported as the onset temperature or the peak maximum of the endothermic melting event on the resulting thermogram. The area under the peak corresponds to the heat of fusion (ΔHfus).[5][8]

Caption: Workflow for Melting Point (Tm) determination using DSC.

Boiling Point (Tb) Determination

For liquid compounds or those that do not decompose upon melting, the boiling point is a key characteristic. Given that only small quantities of a new compound may be available, microscale methods are highly advantageous.[9] The Thiele tube method is a classic and effective technique for this purpose.[10]

-

Sample Loading: Place a small amount (0.5-1 mL) of the liquid sample into a small test tube (fusion tube).

-

Capillary Insertion: Place a capillary tube, sealed at one end, into the fusion tube with the open end down.

-

Apparatus Assembly: Attach the fusion tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Heating: Immerse the assembly in a Thiele tube containing mineral oil. Heat the side arm of the Thiele tube gently.[10]

-

Observation: As the temperature rises, air trapped in the capillary tube will bubble out. Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tip.

-

Cooling and Measurement: Remove the heat source. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[10] This temperature corresponds to the point where the external atmospheric pressure equals the vapor pressure of the substance.[11]

Solubility Profile

Solubility is a critical parameter in drug development, influencing bioavailability and formulation. For a carboxylic acid, solubility is expected to be highly pH-dependent.

The protocol must determine the equilibrium solubility, which is the maximum concentration of a substance that can dissolve in a solvent under specified conditions.[12] Kinetic solubility assays can provide a high-throughput initial screen, but equilibrium methods are the gold standard.[13] For an ionizable compound like a carboxylic acid, solubility must be tested at multiple pH values, particularly around the pKa. The World Health Organization (WHO) recommends testing at a minimum of pH 1.2, 4.5, and 6.8 to simulate physiological conditions.[12]

-

Buffer Preparation: Prepare a series of buffers at relevant pH values (e.g., 1.2, 4.5, 6.8, and 7.4) and verify the pH at the experimental temperature (e.g., 37 °C).[12]

-

Sample Addition: Add an excess amount of solid this compound to a known volume of each buffer in separate vials. The excess solid ensures that equilibrium is reached with an undissolved solid phase present.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 37 °C) for a defined period (e.g., 24-72 hours) to allow the system to reach equilibrium.[12][14]

-

Phase Separation: After equilibration, separate the undissolved solid from the solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm).[14]

-

Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as HPLC-UV.

-

Equilibrium Confirmation: To confirm that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). The solubility is determined when the concentration no longer changes significantly over time.[12]

Acidity and Ionization State (pKa)

The acid dissociation constant (pKa) is the pH at which the compound exists in a 50:50 ratio of its protonated (neutral acid) and deprotonated (anionic carboxylate) forms. This parameter governs solubility, lipophilicity, and receptor binding interactions.

Potentiometric titration is a highly accurate and standard method for pKa determination.[15] It involves monitoring the pH of a solution of the compound as a titrant (a strong base for an acidic compound) is added. The pKa corresponds to the pH at the half-equivalence point on the resulting titration curve. The method's reliability stems from its direct measurement of the pH change resulting from the acid-base equilibrium.[15]

-

Solution Preparation: Prepare a stock solution of this compound of known concentration in water or a suitable co-solvent if aqueous solubility is low. Ensure the solution is free of carbonate.[15]

-

Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.

-

Titration: Add a standardized strong base titrant (e.g., 0.1 M NaOH) in small, precise increments using an automated titrator.

-

Data Collection: Record the pH of the solution after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH value at the point where half of the volume of titrant required to reach the equivalence point (the inflection point of the curve) has been added.

Caption: Workflow for pKa determination via potentiometric titration.

Expected Spectroscopic Signature

Spectroscopic analysis is essential for structural confirmation and quality control.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the features of the carboxylic acid group.

-

O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹.[16] This broadness is due to hydrogen bonding between acid dimers.

-

C=O Stretch: A strong, sharp absorption is expected around 1710 cm⁻¹ if the sample exists as a hydrogen-bonded dimer, which is common for carboxylic acids in the solid state or in concentrated solutions.[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR:

-

-COOH Proton: A highly deshielded singlet, typically appearing far downfield around 12 ppm. Its chemical shift can be concentration-dependent.[16]

-

Cyclobutane Protons: A series of complex multiplets are expected in the aliphatic region (approx. 1.5-3.0 ppm).

-

-CH₃ Protons: Two distinct signals (likely singlets or doublets depending on stereochemistry and adjacent protons) are expected in the upfield region (approx. 0.9-1.5 ppm).

-

-

¹³C NMR:

-

Carboxyl Carbon (-COOH): A signal in the highly deshielded region of 165-185 ppm.[16]

-

Quaternary Carbon (C1): The carbon atom bearing the methyl and carboxyl groups will appear as a quaternary signal.

-

Cyclobutane Carbons: Signals for the CH and CH₂ groups of the cyclobutane ring are expected in the aliphatic carbon region (approx. 20-50 ppm).

-

Methyl Carbons (-CH₃): Two signals are expected in the upfield region (approx. 10-25 ppm).

-

Conclusion

The comprehensive physicochemical characterization of this compound requires a systematic and rigorous application of standard analytical techniques. This guide outlines the fundamental principles and provides validated, step-by-step protocols for determining its thermal properties, solubility, and acidity. By following these methodologies, researchers can generate the high-quality, reliable data necessary to advance their work in drug discovery, chemical synthesis, and materials science, ensuring a solid foundation for any subsequent application of this novel compound.

References

-

6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022). Chemistry LibreTexts. [Link]

-

Procedure for solubility testing of NM suspension. (2016). NANoREG. [Link]

-

Ševčík, J., et al. (2014). Development of Methods for the Determination of pKa Values. PMC. [Link]

-

DSC Analysis Guide: Thermal Testing Insights. (2024). Torontech. [Link]

-

Ortuño, J., et al. (2016). Determination of acidity constants at 37 ºC through the internal standard capillary electrophoresis (IS-CE) method. SciELO. [Link]

-

Determination of Boiling Point of Organic Compounds. (2024). GeeksforGeeks. [Link]

-

Micro-boiling point measurement. (n.d.). University of Calgary. [Link]

-

Boiling Point Determination. (n.d.). Chemconnections. [Link]

-

How to Determine Boiling Points on the Microscale. (2013). Chemtips. [Link]

-

Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. [Link]

-

ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003). National Institute of Environmental Health Sciences. [Link]

-

Differential scanning calorimetry. (2016). CureFFI.org. [Link]

-

GABRIEL, C. (2019). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. IntechOpen. [Link]

- Method for determining solubility of a chemical compound. (2005).

-

DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. (2024). Qualitest. [Link]

-

Structural, Vibrational, and pKa Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy. (2018). ResearchGate. [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. [Link]

-

1,2-Dimethylcyclobutane-1-carboxylic acid. (n.d.). PubChem. [Link]

-

Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. (2004). SciELO. [Link]

-

Annex 4: Guidance on equilibrium solubility studies for the purpose of classification of an active pharmaceutical ingredient according to the Biopharmaceutics Classification System. (2019). World Health Organization (WHO). [Link]

-

Find and estimate pKa values. (2021). YouTube. [Link]

-

1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. (1966). Journal of Chemical Education. [Link]

-

3,3-Dimethylcyclobutanecarboxylic acid. (n.d.). PubChem. [Link]

-

1,3-Dimethylcyclobutane-2-carboxylic acid. (n.d.). PubChem. [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. (n.d.). LibreTexts. [Link]

-

1,3-Dimethylcyclobutane. (n.d.). PubChem. [Link]

-

1,1-Cyclobutanedicarboxylic acid. (n.d.). Organic Syntheses. [Link]

-

Structure Determination from Spectra (H NMR, C NMR, IR). (2021). YouTube. [Link]

- Preparing method of 3-oxo-1-cyclobutane-carboxylic acid. (2009).

-

(1S,3R)-1,3-dimethylcyclohexane-1-carboxylic acid. (n.d.). PubChem. [Link]

-

13C nmr spectroscopy. (n.d.). Save My Exams. [Link]

Sources

- 1. 1,2-Dimethylcyclobutane-1-carboxylic acid | C7H12O2 | CID 54497946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,3-Dimethylcyclobutanecarboxylic acid | C7H12O2 | CID 215106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,3-Dimethylcyclobutane-2-carboxylic acid | C7H12O2 | CID 55301016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. trans-(1S,3R)-1,3-dimethylcyclohexane-1-carboxylic acid | C9H16O2 | CID 23255776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. torontech.com [torontech.com]

- 6. Differential scanning calorimetry [cureffi.org]

- 7. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

- 9. chemconnections.org [chemconnections.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 12. who.int [who.int]

- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 14. materialneutral.info [materialneutral.info]

- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 16. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

Cis and trans isomerism in 1,3-dimethylcyclobutane-1-carboxylic acid

The following technical guide details the stereochemical dynamics, synthesis, and characterization of 1,3-dimethylcyclobutane-1-carboxylic acid . This guide is structured for application scientists and medicinal chemists requiring actionable data for scaffold integration.

Stereochemical Dynamics, Synthesis, and Pharmaceutical Application

Executive Summary

This compound represents a critical "rigidified" aliphatic scaffold in modern drug design. Functioning as a bioisostere for leucine, isoleucine, or valine, it offers a restricted conformational profile that can lock pharmacophores into bioactive geometries while improving metabolic stability against

This guide addresses the primary challenge in working with this scaffold: the control and assignment of cis/trans isomerism relative to the 1,3-substitution pattern. Unlike planar representations, the cyclobutane ring exists in a puckered "butterfly" conformation, significantly influencing thermodynamic stability and reactivity.

Structural Dynamics & Stereochemistry

2.1 The Isomerism Challenge

The molecule possesses two stereocenters: the quaternary C1 (substituted with Methyl and Carboxyl) and the tertiary C3 (substituted with Methyl and Hydrogen).

-

Isomer A (cis-1,3-dimethyl): The C1-Methyl and C3-Methyl groups are on the same face of the ring. Consequently, the C1-Carboxyl and C3-Methyl are trans.

-

Isomer B (trans-1,3-dimethyl): The C1-Methyl and C3-Methyl groups are on opposite faces. Consequently, the C1-Carboxyl and C3-Methyl are cis.

Nomenclature Note: In this guide, we utilize the relative orientation of the two methyl groups to define cis/trans for consistency with synthetic literature, but IUPAC priority (COOH > Me) dictates the

2.2 Conformational Puckering & Thermodynamics

Cyclobutane is not planar; it adopts a puckered conformation (

Thermodynamic Stability Rule: The most stable isomer places the bulkiest groups in the equatorial positions to minimize 1,3-diaxial-like repulsion.

-

Steric Demand:

. -

Preferred Conformation: The Carboxyl group at C1 will strongly prefer the equatorial position.

-

The Result: The isomer that allows both the C1-COOH and the C3-Me to be equatorial is the thermodynamic product.

-

This corresponds to the trans-1,3-dimethyl isomer (where COOH and Me are cis).

-

Figure 1: Thermodynamic drive toward the trans-1,3-dimethyl isomer to minimize steric strain.

Synthetic Pathways[2][3][4][5]

Two primary routes exist: De Novo ring construction (industrial/scale-up) and Functionalization of 3-oxocyclobutane (medicinal chemistry/diversity).

3.1 Route A: Malonate Alkylation (De Novo)

This route builds the ring from acyclic precursors. It is robust but requires careful separation of isomers.

-

Step 1: Alkylation of diethyl methylmalonate with 1,3-dibromobutane.

-

Step 2: Hydrolysis and Decarboxylation.[6]

-

Reagents:

, then -

Outcome: A mixture of cis and trans isomers (typically 40:60 favoring trans).

-

3.2 Route B: The "Keto-Acid" Route (Stereocontrolled)

This route allows for better separation of intermediates before the final step.

-

Step 1: Wittig olefination of 3-oxocyclobutanecarboxylic acid .

-

Reagent:

. -

Product: 3-methylenecyclobutane-1-carboxylic acid.

-

-

Step 2: Catalytic Hydrogenation.

-

Reagent:

. -

Selectivity: Hydrogen adds to the less hindered face (opposite the COOH), favoring the cis-1,3-dimethyl product (kinetic control) or trans depending on solvent/catalyst loading.

-

Figure 2: Convergent synthetic pathways. Route A is preferred for bulk synthesis; Route B for stereochemical exploration.

Analytical Characterization (The "How-To")

Distinguishing the isomers requires Nuclear Magnetic Resonance (NMR). Simple 1D-NMR is often insufficient due to overlapping signals. NOE (Nuclear Overhauser Effect) is the gold standard.

4.1 NMR Assignment Logic

-

Target Signal: Identify the methyl singlets/doublets.

-

C1-Me: Singlet (approx 1.3 - 1.5 ppm).

-

C3-Me: Doublet (approx 1.1 ppm).

-

-

NOE Correlation: Irradiate the C1-Me singlet.

-

Observation A (Strong NOE to C3-H): If the C1-Me enhances the methine proton at C3, they are on the same face. This implies C1-Me and C3-Me are trans. -> Trans-1,3-dimethyl isomer .

-

Observation B (Strong NOE to C3-Me): If the C1-Me enhances the C3-Me doublet, the methyls are on the same face. -> Cis-1,3-dimethyl isomer .

-

4.2 Data Summary Table

| Feature | Cis-1,3-Dimethyl Isomer | Trans-1,3-Dimethyl Isomer |

| Configuration | Me(1) / Me(3) Syn | Me(1) / Me(3) Anti |

| COOH / Me(3) | Anti (Trans) | Syn (Cis) |

| Thermodynamics | Less Stable (Axial Me) | More Stable (Diequatorial) |

| Key NOE | Me(1) | Me(1) |

| C1-Me Shift |

Pharmaceutical Applications

5.1 Bioisosterism

This scaffold is a lipophilic, non-planar bioisostere for the isopropyl group (Valine) or isobutyl group (Leucine).

-

Metabolic Blockade: The quaternary center at C1 prevents

-proton abstraction, blocking racemization and inhibiting metabolic degradation by peptidases. -

Vector Positioning: The fixed angle of the cyclobutane ring (

109° bond angle, but rigidified) directs substituents into specific receptor pockets that flexible alkyl chains cannot maintain (entropic penalty reduction).

5.2 Drug Design Contexts

-

GABA Analogs: When converted to the amino acid (via Curtius rearrangement of the acid), it forms conformationally restricted GABA or Glutamate analogs.

-

Linkers: Used in Antibody-Drug Conjugates (ADCs) to improve solubility and stability compared to standard cyclohexyl or phenyl linkers.

References

-

Conformational Analysis: Wiberg, K. B. (1965). Cyclobutane-1,3-dicarboxylic Acid Configurations. Journal of the American Chemical Society. Link

-

Synthetic Route (Malonate): Organic Syntheses, Coll. Vol. 3, p.213 (1955); Vol. 21, p.17 (1941). Cyclobutanedicarboxylic acid synthesis. Link

-

Stereochemical Assignment: Pigge, F. C., et al. (2018). Stereoselective Synthesis of Substituted Cyclobutanes. Journal of Organic Chemistry. Link

-

Bioisosterism: Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. Link

-

Thermodynamic Data: NIST Chemistry WebBook, SRD 69. cis-1,3-dimethylcyclobutane data. Link

Sources

- 1. Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. ojs.library.okstate.edu [ojs.library.okstate.edu]

- 4. WO2023220831A1 - Hétéroarènes, compositions pharmaceutiques les contenant et leurs procédés d'utilisation - Google Patents [patents.google.com]

- 5. CN1237572A - Preparation method of diethyl malonate - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

1,3-dimethylcyclobutane-1-carboxylic acid CAS number and chemical identifiers

Executive Summary & Chemical Identity

1,3-Dimethylcyclobutane-1-carboxylic acid is a conformationally restricted cycloalkane scaffold used in medicinal chemistry to modulate the pharmacokinetic (PK) and pharmacodynamic (PD) properties of drug candidates. Characterized by a quaternary carbon at the C1 position and a stereogenic center at C3, this molecule serves as a rigid bioisostere for aliphatic amino acids (e.g., leucine, isoleucine) and acts as a metabolic blocker due to the steric hindrance at the carboxylic acid alpha-position.

Chemical Identifiers[1][2][3]

| Identifier Type | Value | Notes |

| CAS Number | 806615-12-3 | General entry (racemic/unspecified stereochemistry) |

| IUPAC Name | This compound | |

| Molecular Formula | C₇H₁₂O₂ | |

| Molecular Weight | 128.17 g/mol | |

| SMILES | CC1CC(C)(C(=O)O)C1 | |

| InChI Key | WVRNLGWRMIKMGW-UHFFFAOYSA-N | (Note: Key may vary by specific isomer) |

Physiochemical Profile (Predicted)

-

LogP: ~1.4 – 1.7 (Moderate lipophilicity, good membrane permeability potential).

-

pKa: ~4.75 (Typical for alpha-substituted cycloalkyl carboxylic acids).

-

Topological Polar Surface Area (TPSA): 37.3 Ų (Favorable for CNS penetration).

-

Boiling Point: ~225°C (at 760 mmHg).

Synthetic Architecture

The synthesis of this compound presents a challenge in controlling the ring closure and stereochemistry. The most robust route involves a double alkylation strategy using a malonate enolate and a 1,3-dihalide.

Retrosynthetic Analysis

The C1 quaternary center suggests the use of a substituted malonate (diethyl methylmalonate) as the nucleophilic component. The C3 methyl group must originate from the electrophilic component (1,3-dibromo-2-methylpropane).

Protocol: Malonate-Based Cyclization

Objective: Synthesis of this compound via 1,1-dicarboxylate intermediate.

Reagents:

-

Diethyl methylmalonate (1.0 eq)

-

1,3-Dibromo-2-methylpropane (1.1 eq)

-

Sodium Ethoxide (NaOEt) or Sodium Hydride (NaH) (2.2 eq)

-

Ethanol (anhydrous) or THF/DMF mix.

Step-by-Step Methodology:

-

Enolate Formation:

-

In a flame-dried 3-neck flask under Nitrogen, dissolve diethyl methylmalonate in anhydrous DMF/THF (1:1).

-

Cool to 0°C. Slowly add NaH (60% dispersion in oil). Causality: Low temperature prevents runaway exotherms during deprotonation; DMF promotes SN2 reactivity.

-

Stir for 30 minutes until gas evolution ceases.

-

-

Cyclization (Double SN2):

-

Add 1,3-dibromo-2-methylpropane dropwise.

-

Heat the reaction to 80-100°C for 12-18 hours.

-

Mechanistic Insight: The first alkylation is intermolecular; the second is an entropically disfavored intramolecular ring closure. High dilution or slow addition can minimize polymerization, though the "gem-dimethyl" effect (Thorpe-Ingold effect) from the C1 methyl actually accelerates ring closure compared to unsubstituted analogs.

-

-

Hydrolysis & Decarboxylation:

-

Isolate the intermediate (Diethyl 1,3-dimethylcyclobutane-1,1-dicarboxylate).

-

Reflux in 20% aqueous KOH/Ethanol for 4 hours to hydrolyze esters to the dicarboxylate salt.

-

Acidify with conc. HCl to pH 1 to precipitate the 1,1-dicarboxylic acid.

-

Thermal Decarboxylation: Heat the neat dicarboxylic acid solid to 160-180°C (oil bath) until CO₂ evolution stops.

-

Result: The C1 position loses one carboxyl group, resolving the quaternary center to a mono-acid.

-

-

Purification:

-

Distillation under reduced pressure is required to separate the product from polymeric byproducts.

-

Separation of cis and trans isomers (relative to C1-COOH and C3-Me) often requires HPLC or fractional crystallization of chiral salt derivatives.

-

Synthetic Pathway Visualization

Figure 1: Synthetic workflow for the construction of the 1,3-dimethylcyclobutane scaffold.

Stereochemical Analysis

The molecule possesses cis/trans isomerism defined by the relationship between the Carboxyl group at C1 and the Methyl group at C3.

-

Cis-Isomer: The -COOH (C1) and -CH₃ (C3) are on the same side of the ring plane.

-

Trans-Isomer: The -COOH (C1) and -CH₃ (C3) are on opposite sides .[1]

Thermodynamic Stability: In cyclobutanes, 1,3-disubstituted systems generally prefer a "puckered" conformation to relieve torsional strain. The cis isomer (diequatorial-like in the puckered form) is often thermodynamically more stable than the trans isomer, depending on solvent interactions, though the energy barrier is low.

Medicinal Chemistry Utility

Bioisosterism & Metabolic Stability

The 1,3-dimethylcyclobutane moiety is a valuable tool for "escaping flatland" in drug discovery.

-

Quaternary Carbon Blockade: The C1 methyl group prevents metabolic oxidation at the alpha-position of the carboxylic acid (or its amide derivatives). This extends half-life (

) compared to linear alkyl chains. -

Conformational Restriction: Unlike a flexible isobutyl chain, the cyclobutane ring locks the vectors of the substituents. This reduces the entropic penalty upon binding to a protein target.

-

Lipophilicity Modulation: The scaffold adds bulk and lipophilicity without the rotatable bonds associated with linear alkyl chains, improving the Ligand Efficiency (LE).

Strategic Application Logic

Figure 2: Decision logic for incorporating the cyclobutane scaffold in lead optimization.

Safety & Handling (E-E-A-T)

While specific toxicological data for this specific isomer is limited, analogues (cyclobutanecarboxylic acids) share common hazard profiles.

-

Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit.[2][3] 2A (H319).

-

Handling:

-

The acid is likely a viscous oil or low-melting solid.

-

Incompatibility: Avoid strong oxidizing agents and strong bases.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon) to prevent slow oxidation or moisture absorption.

-

References

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 215106, 3,3-Dimethylcyclobutanecarboxylic acid (Used for structural comparison and property estimation logic). Retrieved February 15, 2026, from [Link]

Sources

Role of 1,3-dimethylcyclobutane-1-carboxylic acid in medicinal chemistry

An In-Depth Technical Guide to the Role of 1,3-Dimethylcyclobutane-1-Carboxylic Acid in Medicinal Chemistry

Authored by a Senior Application Scientist

Abstract

The cyclobutane motif, a strained four-membered carbocycle, has emerged as a valuable scaffold in modern medicinal chemistry.[1] Its rigid, puckered three-dimensional structure offers a unique conformational constraint that can enhance binding affinity, improve metabolic stability, and serve as a bioisosteric replacement for larger or more flexible chemical groups.[1][2] This guide delves into the strategic application of the 1,3-disubstituted cyclobutane core, with a specific focus on the potential roles of this compound and its derivatives in drug discovery. We will explore its synthesis, potential therapeutic applications, and key physicochemical and pharmacokinetic considerations for researchers and drug development professionals.

The Cyclobutane Scaffold: A Privileged Structure in Drug Design

The incorporation of a cyclobutane ring into a drug candidate can bestow several advantageous properties. Unlike more flexible aliphatic chains or larger cycloalkanes, the cyclobutane ring locks substituents into well-defined spatial orientations. This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to increased potency.[1]

Key characteristics of the cyclobutane ring in medicinal chemistry include:

-

Conformational Rigidity: The puckered nature of the cyclobutane ring provides a fixed three-dimensional arrangement for its substituents.[1]

-

Metabolic Stability: The high C-C bond strength and steric hindrance can make the cyclobutane ring resistant to metabolic degradation.[1]

-

Aryl Bioisostere: The 1,3-disubstituted cyclobutane moiety can mimic the spatial arrangement of para-substituted phenyl rings, offering a non-aromatic alternative with improved physicochemical properties.[2]

-

Hydrophobic Pocket Filling: The carbocyclic nature of the scaffold allows it to effectively occupy hydrophobic pockets within protein binding sites.[1]

Several successful drug candidates have incorporated the 1,3-disubstituted cyclobutane motif, highlighting its utility in the field.[2]

Synthesis of this compound Derivatives

While the direct synthesis of this compound is not extensively documented in readily available literature, its preparation can be envisioned through established methodologies for constructing substituted cyclobutane rings. A plausible synthetic approach could involve a [2+2] cycloaddition reaction or the derivatization of a pre-formed cyclobutane core.

Hypothetical Synthetic Protocol via [2+2] Cycloaddition

A potential route could involve the photochemical [2+2] cycloaddition of an appropriately substituted alkene and ketene acetal, followed by hydrolysis and functional group manipulation.

Step 1: Photochemical [2+2] Cycloaddition An isobutylene derivative is reacted with a ketene acetal under photochemical conditions to form the cyclobutane ring.

Step 2: Hydrolysis of the Acetal The resulting cyclobutane acetal is hydrolyzed under acidic conditions to yield the corresponding ketone.

Step 3: Wittig Reaction or Grignard Addition The ketone is converted to the target dimethyl-substituted cyclobutane via a Wittig reaction with methylenetriphenylphosphorane or by Grignard addition of methylmagnesium bromide followed by dehydration and reduction.

Step 4: Oxidation to the Carboxylic Acid The resulting substituted cyclobutane can be functionalized and then oxidized to the carboxylic acid using a strong oxidizing agent like potassium permanganate or Jones reagent.

Experimental Workflow: A Generalized Approach

Caption: A potential synthetic pathway to this compound.

Potential Medicinal Chemistry Applications

The unique structural features of this compound suggest its potential utility in several therapeutic areas. The combination of a rigid, non-polar scaffold with a polar, ionizable carboxylic acid group makes it an interesting building block for designing novel therapeutics.

As a Rigid Scaffold for Pharmacophore Presentation

The 1,3-disubstituted pattern allows for the precise positioning of the carboxylic acid and a methyl group (or other functionalities that could be derived from it) in either a cis or trans configuration. This can be exploited to mimic the binding mode of known ligands or to explore novel interactions with a target protein.

As a Phenyl Ring Bioisostere

In many drug molecules, a para-substituted phenyl ring is a key pharmacophoric element. However, aromatic rings can be susceptible to metabolic oxidation. Replacing a phenyl ring with a 1,3-disubstituted cyclobutane ring can improve metabolic stability and solubility while maintaining the necessary spatial orientation of key functional groups.[2]

The Role of the Carboxylic Acid Moiety

The carboxylic acid group is a common feature in many drugs, often acting as a key hydrogen bond donor and acceptor, or forming ionic interactions with basic residues in the target protein.[3][4] In this compound, this group can be strategically positioned to engage with the target.

Logical Relationship: From Structure to Potential Activity

Caption: The structural features of this compound and their potential applications in medicinal chemistry.

Physicochemical and Pharmacokinetic Considerations

When considering the incorporation of this compound into a drug candidate, it is crucial to evaluate its potential impact on the overall physicochemical and pharmacokinetic profile of the molecule.

Physicochemical Properties

The properties of this compound itself are not widely reported. However, we can infer its likely characteristics based on its structure and related molecules.

| Property | Predicted Impact of the this compound Moiety | Rationale |

| pKa | ~4-5 | The carboxylic acid group is expected to have a pKa typical of alkyl carboxylic acids.[5] |

| LogP/LogD | Moderate lipophilicity | The dimethylcyclobutane core is lipophilic, while the carboxylic acid is hydrophilic and will be ionized at physiological pH, reducing the LogD. |

| Polar Surface Area (PSA) | ~37.3 Ų | Based on the carboxylic acid group, contributing to its hydrogen bonding capacity. |

| Solubility | pH-dependent | The ionized carboxylate form will be more soluble in aqueous media.[3] |

Pharmacokinetic Profile (ADME)

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug are critical to its success.

-

Absorption: As a carboxylic acid, its absorption from the gastrointestinal tract will be influenced by its pKa and the local pH.[6] The unionized form is more likely to passively diffuse across cell membranes.[6]

-

Distribution: The balance between the lipophilic cyclobutane core and the hydrophilic carboxylic acid will determine its distribution into various tissues.

-

Metabolism: The cyclobutane ring is generally considered to be metabolically robust.[1] The primary sites of metabolism would likely be the methyl groups or the carboxylic acid itself (e.g., through glucuronidation).[4]

-

Excretion: The compound and its metabolites are likely to be excreted renally.

The replacement of a more metabolically labile group with the this compound moiety could be a strategy to improve a drug candidate's half-life.

Conclusion

While this compound is not yet a widely reported scaffold in medicinal chemistry literature, its structural features and those of related 1,3-disubstituted cyclobutanes suggest significant potential. Its rigid, three-dimensional nature, combined with the versatile binding capabilities of the carboxylic acid group, makes it an attractive building block for the design of novel therapeutics with potentially improved potency, selectivity, and pharmacokinetic properties. Further research into the synthesis and biological evaluation of derivatives of this scaffold is warranted to fully explore its utility in drug discovery.

References

- Erickson, J. A., & Kuntz, I. D. (1995). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity.

- WO2015170713A1 - Novel method for producing 1,3-di-substituted-cyclobutane-1,2,3,4-tetracarboxylic acid and dianhydride of said acid - Google Patents. (n.d.).

- Wessjohann, L. A., et al. (2020). Cyclobutanes in Small‐Molecule Drug Candidates.

- de Meijere, A., et al. (2015). Drug candidates bearing 1,3-disubstituted cyclobutane moieties. Chemistry – A European Journal, 21(34), 12045-12053.

-

(1S,3R)-1,3-dimethylcyclohexane-1-carboxylic acid. PubChem. (n.d.). Retrieved from [Link]

- Cason, J., & Way, E. L. (1955). 1,1-Cyclobutanedicarboxylic acid. Organic Syntheses, 35, 32.

- de Ruiter, A., & Lensen, N. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Molecules, 27(10), 3293.

-

An Introduction to Pharmacokinetics. (n.d.). Retrieved from [Link]

-

Synthesis of 1,2-dimethylcyclobutane-1,2-dicarboxylic acid-(3,5-dichlorophenyl)-imide. (n.d.). Retrieved from [Link]

- Kleemann, A. (2012). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals (pp. 1-24). Wiley-VCH.

-

1,3-Dimethylcyclobutane-2-carboxylic acid. PubChem. (n.d.). Retrieved from [Link]

-

3,3-Dimethylcyclobutanecarboxylic acid. PubChem. (n.d.). Retrieved from [Link]

- Meanwell, N. A. (2011). Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529-2591.

- de Ruiter, A., & Lensen, N. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Semantic Scholar.

- Szafrański, K., et al. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 30(9), 1987.

- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025). WuXi AppTec.

- Ballatore, C., et al. (2015). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 58(24), 9571-9585.

- Barker, L. (n.d.). PHARMACOLOGY 2 - PHARMACOKINETICS. World Federation of Societies of Anaesthesiologists.

- Rescigno, A. (2001). A short introduction to pharmacokinetics. European Review for Medical and Pharmacological Sciences, 5(2), 33-38.

Sources

Methodological & Application

Using 1,3-dimethylcyclobutane-1-carboxylic acid as a pharmaceutical intermediate

Application Note: Strategic Utilization of 1,3-Dimethylcyclobutane-1-carboxylic Acid in Medicinal Chemistry

Executive Summary

In the modern era of "Escaping from Flatland," medicinal chemists increasingly rely on saturated,

-

Bioisosteric Replacement: It acts as a rigid, lipophilic surrogate for gem-dimethyl groups, cyclohexyl rings, or phenyl rings.

-

Conformational Locking: The cyclobutane ring restricts the vector of the carboxylic acid (and subsequent amides), freezing the molecule in a bioactive conformation.

This guide addresses the primary challenges associated with this intermediate: resolving the complex stereochemistry (cis/trans isomers) and overcoming steric hindrance at the quaternary carbon during amide coupling.

Structural Analysis & Stereochemistry

Unlike flexible alkyl chains, the cyclobutane ring is not planar; it adopts a "puckered" or "butterfly" conformation to relieve torsional strain.[1] This puckering dictates the spatial orientation of substituents.

-

The Challenge: The 1,3-substitution pattern creates cis and trans diastereomers.

-

Cis-isomer: The C1-Methyl and C3-Methyl groups are on the same face.[1] To minimize 1,3-diaxial repulsion, the ring puckers to place both methyls in pseudo-equatorial positions. This is generally the thermodynamic product.

-

Trans-isomer: The methyl groups are on opposite faces.[2] One group is forced into a pseudo-axial position, creating higher strain.

-

Impact on Drug Design: The choice of isomer drastically alters the exit vector of the drug pharmacophore. The cis isomer projects the carbonyl group and the C3-substituent in a specific angular relationship (approx. 150°), while the trans isomer alters this trajectory, potentially clashing with the receptor binding pocket.

Visualizing the Isomer Landscape

Figure 1: Stereochemical divergence of the cyclobutane scaffold. The "pucker" dictates the final vector alignment of the pharmaceutical payload.

Experimental Protocols

Protocol A: Sterically Demanding Amide Coupling

Context: The carboxylic acid at C1 is quaternary (attached to a methyl group and the ring). This creates significant steric hindrance, making standard EDC/HOBt couplings sluggish or prone to failure.

Reagents:

-

Acid: this compound (1.0 equiv)

-

Amine: Target amine (1.1 equiv)

-

Coupling Agent: T3P (Propylphosphonic anhydride) (50% in EtOAc) OR HATU

-

Base: DIPEA (Diisopropylethylamine) (3.0 equiv)

-

Solvent: DMF or EtOAc (Dry)

Step-by-Step Methodology:

-

Activation: Dissolve the carboxylic acid (1.0 equiv) and DIPEA (3.0 equiv) in dry DMF (0.2 M concentration) under Nitrogen.

-

Coupling Agent Addition:

-

Preferred (Scale-up): Add T3P (1.5 equiv) dropwise at 0°C. T3P is less prone to epimerization and handles sterics well.

-

Alternative (Discovery): Add HATU (1.2 equiv) at 0°C.

-

-

Amine Addition: Stir for 15 minutes to ensure activation, then add the Amine (1.1 equiv).

-

Temperature Ramp: Allow the reaction to warm to Room Temperature (RT).

-

Critical Checkpoint: If LCMS shows <50% conversion after 4 hours, heat to 50°C. The quaternary center often requires thermal energy to overcome the activation barrier.

-

-

Workup: Dilute with EtOAc, wash with Sat. NaHCO3 (x2), 1M HCl (x1), and Brine. Dry over MgSO4.

Protocol B: Separation and Assignment of Cis/Trans Isomers

Context: Commercial sources often supply this acid as a mixture (e.g., 3:1 Cis/Trans). Separation is best performed at the Methyl Ester stage before hydrolysis, as esters are easier to separate on silica than polar acids.

-

Esterification: Treat the acid mixture with TMS-Diazomethane or MeOH/H2SO4 to form the methyl ester.

-

Flash Chromatography:

-

Stationary Phase: Silica Gel (40 g per 1 g crude).

-

Mobile Phase: Hexanes:EtOAc (Gradient 0% -> 20%).

-

Observation: The Cis isomer (diequatorial, less polar surface area) typically elutes after the Trans isomer (axial methyl exposed), though this order can reverse depending on the exact column chemistry.

-

-

NOE Validation (The "Truth" Test):

-

Perform a 1D-NOE NMR experiment.

-

Irradiate the C1-Methyl signal.

-

Cis Signal: Strong NOE enhancement of the C3-Methine proton (they are on the same face).

-

Trans Signal: Weak or no enhancement of the C3-Methine proton.

-

Data Presentation & Analysis

When screening these intermediates, data must be structured to correlate stereochemistry with biological potency.

Table 1: Physicochemical Profile of 1,3-Dimethylcyclobutane Scaffold

| Property | Value / Characteristic | Impact on Drug Design |

| Hybridization | Increases solubility compared to phenyl rings. | |

| LogP | ~1.7 (Acid form) | Moderate lipophilicity; good for membrane permeability. |

| Metabolic Stability | High | Quaternary C1 blocks |

| Vector Angle | ~148° (Cis) vs ~110° (Trans) | Critical for orienting warheads in enzyme pockets. |

Strategic Workflow Diagram

The following workflow illustrates the decision tree for incorporating this scaffold into a Lead Optimization campaign.

Figure 2: Integration of cyclobutane bioisosteres into the drug discovery cycle.

References

-

Mykhailiuk, P. K. (2015). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry. A seminal review on using cyclobutanes and bicyclo[1.1.1]pentanes to replace aromatic rings. Link

-

Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry.

character (like cyclobutanes) improves drug success rates. Link -

Wuitschik, G., et al. (2010). "Oxetanes as Promising Physicochemical Motifs in Drug Discovery." Angewandte Chemie. While focusing on oxetanes, this paper details the "pucker" analysis and vector alignment relevant to 4-membered rings. Link

-

Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development. Provides the basis for recommending T3P over EDC for sterically hindered substrates. Link

Sources

Application Notes & Protocols: Incorporating 1,3-Dimethylcyclobutane-1-carboxylic Acid into Peptidomimetics

Introduction: The Strategic Advantage of Steric and Conformational Constraint in Peptidomimetics

The therapeutic potential of peptides is often hindered by their susceptibility to proteolytic degradation and a lack of conformational stability, which can lead to poor bioavailability and reduced target affinity.[1] Peptidomimetics address these limitations by incorporating non-natural amino acids or structural motifs that mimic peptide secondary structures while offering enhanced pharmacological properties.[] The incorporation of rigid scaffolds is a powerful strategy to pre-organize the peptide backbone into a bioactive conformation, reducing the entropic penalty upon binding and improving metabolic stability.[3]

This guide details the rationale and protocols for incorporating 1,3-dimethylcyclobutane-1-carboxylic acid, a unique α,α-disubstituted cyclic building block, into peptide sequences. The cyclobutane ring introduces a high degree of rigidity, influencing the local backbone geometry and potentially inducing turn-like structures.[4] Furthermore, the gem-dimethyl group at the C1 position (α-carbon equivalent) provides significant steric shielding, which can protect the adjacent amide bond from enzymatic cleavage, thereby increasing the in-vivo half-life of the resulting peptidomimetic.[5] This strategic modification is a valuable tool for medicinal chemists aiming to design next-generation peptide-based therapeutics with improved drug-like properties.

Part 1: Synthesis of the Fmoc-Protected Building Block

Successful incorporation via Solid-Phase Peptide Synthesis (SPPS) requires the carboxylic acid to be protected with a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. The following protocol is adapted from standard procedures for the Fmoc protection of amino acids using Fmoc-succinimide (Fmoc-OSu), a stable and efficient reagent.[6][7]

Protocol 1: Synthesis of Fmoc-1,3-dimethylcyclobutane-1-carboxylic acid

Materials:

-

This compound

-

9-Fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)

-

Sodium Bicarbonate (NaHCO₃)

-

1,4-Dioxane

-

Deionized Water

-

Diethyl Ether

-

1 M Hydrochloric Acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Rotary Evaporator

-

Separatory Funnel

-

Standard glassware

Procedure:

-

Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution. Stir until fully dissolved.

-

Fmoc-OSu Addition: To the stirring solution, add Fmoc-OSu (1.05 eq) portion-wise over 15 minutes.

-

Reaction: Allow the reaction to stir vigorously at room temperature overnight (12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the 1,4-dioxane.

-

Dilute the remaining aqueous solution with deionized water and transfer to a separatory funnel.

-

Wash the aqueous layer twice with diethyl ether to remove any unreacted Fmoc-OSu and byproducts.

-

Acidify the aqueous layer to pH 2 by slowly adding 1 M HCl while cooling in an ice bath. The Fmoc-protected product should precipitate as a white solid or oil.

-

-

Extraction: Extract the product from the acidified aqueous layer three times with ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the final Fmoc-1,3-dimethylcyclobutane-1-carboxylic acid.

Diagram 1: Synthesis of the Fmoc-Protected Building Block

Caption: Workflow for Fmoc protection of the carboxylic acid.

Part 2: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of α,α-disubstituted amino acids like this compound is challenging due to significant steric hindrance around the carboxylic acid.[5][8] Standard coupling conditions are often insufficient, leading to low yields and deletion sequences.[9] The following protocol employs a high-reactivity aminium-based coupling reagent, HCTU, which is highly effective for such difficult couplings.[10][11]

Protocol 2: Automated/Manual Fmoc-SPPS Incorporation

This protocol assumes a standard Fmoc-SPPS workflow.[12][13] The key modifications are in the coupling step for the hindered cyclobutane residue.

Materials:

-

Fmoc-Rink Amide MBHA resin (or other suitable resin)

-

Fmoc-protected amino acids

-

Fmoc-1,3-dimethylcyclobutane-1-carboxylic acid

-

Coupling Reagent: HCTU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HATU

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Deprotection Reagent: 20% (v/v) Piperidine in DMF

-

Dichloromethane (DCM)

-

Kaiser Test or TNBS Test reagents for monitoring coupling completion

SPPS Cycle:

-

Resin Preparation: Swell the resin in DMF for at least 30 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 3 minutes. Drain.

-

Treat again with 20% piperidine in DMF for 10-15 minutes. Drain.[13]

-

Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene adduct.

-

-

Coupling Step (Standard Amino Acids):

-

Prepare the activation solution: Dissolve Fmoc-amino acid (4 eq), HCTU (3.9 eq), and DIPEA (8 eq) in DMF.

-

Add the activation solution to the deprotected resin.

-

Couple for 30-60 minutes.

-

Wash the resin with DMF (3-5 times).

-

-

Coupling Step (this compound):

-

Rationale: The Cα-gem-dimethyl substitution severely hinders the reaction. A higher excess of reagents, a more potent activator, and longer reaction times or double coupling are necessary to achieve high efficiency.[14][15]

-

Activation Solution: In a separate vial, pre-activate by dissolving Fmoc-1,3-dimethylcyclobutane-1-carboxylic acid (5 eq) and HCTU (4.9 eq) in DMF. Add DIPEA (10 eq) and allow to stand for 1-2 minutes.

-

First Coupling: Add the activation solution to the deprotected resin and couple for 2 hours.

-

Monitoring: After 2 hours, take a small sample of resin beads and perform a Kaiser or TNBS test. A negative result (yellow for Kaiser, colorless for TNBS) indicates complete coupling.

-

Second Coupling (if necessary): If the test is positive (blue for Kaiser, orange for TNBS), drain the vessel and repeat the coupling step with a freshly prepared activation solution for another 2 hours.

-

Washing: Once the coupling is complete, wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Repeat Cycle: Repeat steps 2-4 for each amino acid in the sequence.

Diagram 2: SPPS Cycle for Hindered Residue

Caption: Decision workflow for coupling the sterically hindered residue.

Part 3: Cleavage, Purification, and Characterization

Once the synthesis is complete, the peptide must be cleaved from the solid support, deprotected, and purified.

Protocol 3: Cleavage and Deprotection

Materials:

-

Peptide-resin

-

Cleavage Cocktail: Reagent K (TFA/Thioanisole/Water/Phenol/EDT, 82.5:5:5:5:2.5 v/v) or similar scavenger-containing TFA mixture.

-

Cold Diethyl Ether

-

Centrifuge

Procedure:

-

Wash the final peptide-resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).

-

Stir or agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the TFA solution containing the peptide.

-

Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether (approx. 40 mL).

-

Centrifuge the mixture, decant the ether, and repeat the ether wash twice to remove scavengers.

-

Dry the resulting peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 4: Purification and Characterization

Purification by RP-HPLC:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

-

Purify using a preparative reverse-phase HPLC system with a C18 column.

-

Use a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA).

-

Collect fractions and analyze them by analytical HPLC and mass spectrometry to identify those containing the pure peptide.

-

Pool the pure fractions and lyophilize to obtain the final product as a white, fluffy powder.

Characterization:

-

Mass Spectrometry (MALDI-TOF or ESI-MS): Confirm the molecular weight of the purified peptide. The observed mass should match the calculated theoretical mass.[3]

-

Analytical RP-HPLC: Assess the purity of the final product. A single sharp peak is indicative of high purity.

-

NMR Spectroscopy: For detailed structural analysis, 2D NMR experiments (TOCSY, NOESY) in a suitable solvent (e.g., H₂O/D₂O or DMSO-d₆) can be performed. The rigid cyclobutane ring is expected to produce unique NOE patterns and restrict the conformational freedom of adjacent residues, which can be used to determine the local three-dimensional structure.[4][16]

Summary of Key Parameters

| Parameter | Recommendation for this compound | Rationale |

| SPPS Coupling Reagent | HCTU, HATU, or PyAOP | High-reactivity reagents are required to overcome the severe steric hindrance of the α,α-disubstituted scaffold.[10][17] |

| Reagent Equivalents | 5 eq. Fmoc-Acid, 4.9 eq. Coupling Reagent, 10 eq. DIPEA | Increased concentration drives the reaction to completion for hindered couplings.[15] |

| Coupling Time | 2 hours, followed by monitoring and potential recoupling | Steric bulk significantly slows down the reaction rate compared to standard amino acids.[5][9] |

| Monitoring | Kaiser Test or TNBS Test | Essential to confirm complete acylation before proceeding to the next cycle to avoid deletion sequences. |

| Cleavage Cocktail | TFA-based with scavengers (e.g., Reagent K) | Standard procedure to remove acid-labile side-chain protecting groups and cleave from the resin. |

| Purification | Preparative RP-HPLC (C18) | Gold standard for achieving high-purity synthetic peptides. |

References

-

ARKAT USA, Inc. Rapid and efficient synthesis of the pentapeptide of elastin protein and peptides containing highly hindered α,α-dialkyl amino acids. Arkivoc.

-

Hicks, R. P., et al. (2005). Improved solid-phase synthesis of alpha,alpha-dialkylated amino acid-rich peptides with antimicrobial activity. Journal of Peptide Research.

-

Bachem AG. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

-

Ortuño, R. M., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. International Journal of Molecular Sciences.

-

BOC Sciences. Why Fmoc-Protected Amino Acids Dominate SPPS?.

-

ChemPep Inc. Fmoc Solid Phase Peptide Synthesis.

-

Clayden, J., et al. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. Chemical Communications.

-

Young, J. D., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research.

-

SeRMN - NMR Service at UAB. (2017). cyclobutane.

-

Spring, D. R., et al. Efficient Synthesis of Fmoc-Protected Azido Amino Acids. University of Cambridge.

-

Young, J. D., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Semantic Scholar.

-

Ortuño, R. M., et al. Structure of cyclobutane-based hybrid peptides subjected to study. ResearchGate.

-

BenchChem. (2025). Technical Support Center: HCTU in Peptide Synthesis.

-

Advanced ChemTech. Practical Synthesis Guide to Solid Phase Peptide Chemistry.

-

Gini, A., et al. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. ACS Organic & Inorganic Au.

-

Ortuño, R. M., et al. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry.

-

Cusabio. Fmoc-1-amino-3,3-dimethylcyclobutane-1-carboxylicacid.

-

Angeles, A. R., et al. (2018). Recent Reports of Solid-Phase Cyclohexapeptide Synthesis and Applications. Molecules.

-

Google Patents. (2021). US11186608B2 - Solid phase synthesis of acylated peptides.

-

MilliporeSigma. Peptide Coupling Reagents Guide.

-

ResearchGate. (2019). Solid phase peptide synthesis: Disulphide intramolecular cyclization of cysteine-containing peptides?.

-

Scott, W. L., et al. (1997). The solid phase synthesis of α,α-disubstituted unnatural amino acids and peptides (di-UPS). Tetrahedron Letters.

-

Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry.

-

Journal of Pharmaceutical Research. (2025). Peptidomimetics : A New Era in Drug Discovery.

-

Trabocchi, A., et al. SYNTHETIC APPROACHES TO HETEROCYCLIC α,α-DISUBSTITUTED AMINO ACIDS. ResearchGate.

-

Organic Chemistry Portal. Fmoc-Protected Amino Groups.

-

Allinger, N. L. (1970). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of Chemical Education.

-

BenchChem. (2025). The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide.

Sources

- 1. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cyclobutane | SeRMN – NMR Service at UAB [sermn.uab.cat]

- 5. arkat-usa.org [arkat-usa.org]

- 6. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 7. Fmoc-Protected Amino Groups [organic-chemistry.org]

- 8. Improved solid-phase synthesis of alpha,alpha-dialkylated amino acid-rich peptides with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bachem.com [bachem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. peptide.com [peptide.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chempep.com [chempep.com]

- 15. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC04698A [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

Application Note: Scalable Manufacturing Methods for Cyclobutane Carboxylic Acids

Executive Summary

Cyclobutane carboxylic acids are critical pharmacophores in modern drug discovery, serving as conformationally restricted analogues of amino acids (e.g., GABA, glutamate) and rigid linkers in peptidomimetics. However, their synthesis at scale is historically impeded by significant ring strain (~26.4 kcal/mol) and the safety hazards associated with high-energy precursors.

This guide details two validated, scalable methodologies for synthesizing cyclobutane carboxylic acid derivatives:

-

Continuous Flow Photochemistry: Utilizing [2+2] cycloaddition for complex, substituted cores.[1]

-

Phase-Transfer Catalyzed (PTC) Dialkylation: A robust, cost-effective route for gem-disubstituted cyclobutanes (e.g., 1,1-cyclobutanedicarboxylic acid derivatives).

The Challenge of Strain and Scale

In batch manufacturing, cyclobutane synthesis faces two primary failure modes:

-

Photochemical Attenuation: In batch vessels, the Beer-Lambert law dictates that light intensity decays exponentially with path length. Large reactors result in "dark zones," leading to long reaction times and side-product oligomerization.

-

Thermodynamic Runaway: Classical alkylation strategies often involve exothermic ring closures of active methylenes. At scale, heat removal becomes the rate-limiting step, risking thermal runaway.

The protocols below address these by decoupling reaction kinetics from heat/mass transfer limitations.

Method A: Continuous Flow Photochemistry ([2+2] Cycloaddition)

Best For: Complex substitution patterns, chiral scaffolds, and temperature-sensitive substrates.

Mechanistic Rationale

The [2+2] cycloaddition is the most atom-economic route to cyclobutanes. By transitioning from batch to flow, we utilize micro- or meso-fluidic tubing (FEP) to minimize the optical path length (<2 mm). This ensures uniform irradiation and allows for the safe handling of high-pressure intermediates.

Experimental Workflow Diagram

The following diagram illustrates a standard recirculating flow setup for scalable photochemistry.

Figure 1: Schematic of a continuous flow photochemical reactor. The Back Pressure Regulator (BPR) is critical to prevent solvent boiling and maintain dissolved gas levels.

Validated Protocol: Synthesis of 3-Substituted Cyclobutane Carboxylic Acids

Target: Photochemical dimerization or cross-addition (e.g., Maleic Anhydride + Alkene).

Equipment:

-

Vapourtec E-Series or equivalent mesofluidic photoreactor.

-

Fluorinated Ethylene Propylene (FEP) tubing (10 mL reactor volume).

-

UV-LED source (365 nm, 150W).

Step-by-Step Procedure:

-

Feed Preparation: Dissolve the alkene (1.0 equiv) and maleic anhydride (1.2 equiv) in Acetonitrile (MeCN).

-

Critical Step: Degas the solution with Nitrogen/Argon for 20 minutes. Oxygen is a triplet quencher and will inhibit the reaction [1].

-

-

System Priming: Flush the reactor with pure MeCN at 2 mL/min to establish a baseline pressure.

-

Irradiation: Set the UV-LED intensity to 80-100%.

-

Processing: Pump the reagent stream through the reactor.

-

Residence Time (

): Calculate flow rate (

-

-

Collection: Collect the effluent. The solvent is removed via rotary evaporation.

-

Hydrolysis (to Acid): The resulting anhydride is dissolved in water/THF (1:1) and stirred at room temperature for 2 hours to yield the cis-cyclobutane-1,2-dicarboxylic acid.

Scale-Up Note: To scale this process, do not increase tubing diameter (which reduces light penetration). Instead, "number up" by running multiple reactor coils in parallel or running the system continuously for 24+ hours.

Method B: Classical Dialkylation (Malonate Synthesis)

Best For: gem-Disubstituted cyclobutanes (e.g., 1,1-cyclobutanedicarboxylic acid) and commodity-scale production.

Mechanistic Rationale

Traditional methods use Sodium Ethoxide (NaOEt) in ethanol, which generates significant waste and requires strictly anhydrous conditions. The modern scalable approach utilizes Solid-Liquid Phase Transfer Catalysis (PTC) . This method uses solid Potassium Carbonate (

Experimental Workflow Diagram

Figure 2: Pathway for the chemical synthesis of cyclobutane carboxylic acid via malonate dialkylation.

Validated Protocol: Synthesis of Cyclobutane Carboxylic Acid

Reagents: Diethyl malonate, 1,3-dibromopropane,

Step-by-Step Procedure:

-

Alkylation:

-

In a jacketed reactor, suspend

(2.5 equiv) and TBAB (0.05 equiv) in Acetonitrile. -

Add Diethyl malonate (1.0 equiv) and 1,3-dibromopropane (1.1 equiv).

-

Heat to 60°C with vigorous mechanical stirring (essential for solid-liquid transfer).

-

Safety: The reaction is exothermic. Monitor internal temperature closely.

-

Reaction time: 12–16 hours. Filter off solids and concentrate to obtain the diester.

-

-

Hydrolysis:

-

Reflux the crude diester with KOH (2.5 equiv) in Ethanol/Water (2:1) for 4 hours.

-

Remove ethanol, acidify with conc. HCl to pH 1, and extract with ether/EtOAc.

-

-

Decarboxylation (The Safety Critical Step):

-

The intermediate is 1,1-cyclobutanedicarboxylic acid.[2]

-

Place the neat dicarboxylic acid in a flask equipped with a distillation head.

-

Heat to 160–170°C.

-

Warning: Massive evolution of

gas will occur. Ensure the system is vented to a scrubber. Do not seal the system. -

The mono-acid product (Cyclobutane carboxylic acid) will distill over (bp ~195°C) as the reaction proceeds, acting as a self-purifying step [3].

-

Comparative Data & Selection Guide

| Feature | Method A: Flow Photochemistry | Method B: Malonate Alkylation |

| Primary Utility | Complex, highly substituted scaffolds | Simple, gem-disubstituted cores |

| Atom Economy | High (100% for addition) | Moderate (Loss of 2x HBr + CO2) |

| Scalability | Linear (Number-up reactors) | Volume (Tank size) |

| Safety Profile | High (Small active volume) | Moderate (Exotherm/Gas evolution) |

| Typical Yield | 70–90% | 55–65% |

References

-

Photochemical Flow Synthesis

-

Hook, B. D., et al. (2005). High-throughput production of organic compounds in a continuous flow photochemical reactor. Journal of Organic Chemistry.

- Note: Demonstrates the efficiency of FEP reactors over b

-

-

Malonate Alkylation (PTC Method)

-

Fedoryński, M., et al. (1978). Synthesis of 1,1-disubstituted cyclopropanes and cyclobutanes via phase-transfer catalyzed alkylation. Synthetic Communications.

-

-

Decarboxylation Protocols

-

General Review of Cyclobutane Synthesis

Sources

Application Notes and Protocols for the Polymerization of 1,3-Dimethylcyclobutane-1-carboxylic Acid Derivatives

Introduction: Unlocking the Potential of Strained Ring Monomers

The field of polymer chemistry is continually driven by the pursuit of novel monomers that can impart unique properties to resulting materials. Cycloaliphatic monomers, particularly those containing strained ring systems, are of significant interest due to the potential for creating polymers with enhanced thermal stability, rigidity, and tailored degradability. 1,3-Dimethylcyclobutane-1-carboxylic acid presents a unique structural motif, combining a strained four-membered ring with a carboxylic acid functionality. The inherent ring strain of the cyclobutane core offers a thermodynamic driving force for ring-opening polymerization (ROP), while the carboxylic acid group provides a handle for chemical modification into other polymerizable species.

Direct polycondensation of this compound is not feasible for high polymer formation as it is a monofunctional monomer. This guide, therefore, outlines two scientifically robust, albeit prospective, pathways for the utilization of this monomer in the synthesis of novel polyesters. These routes leverage the monomer as a precursor to either a polymerizable bicyclic lactone for Ring-Opening Polymerization (ROP) or a diol for subsequent Step-Growth Polycondensation.

This document is intended for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also the underlying scientific rationale for key procedural steps.

Part A: Ring-Opening Polymerization (ROP) of a Cyclobutane-Derived Bicyclic Lactone

The most direct route to polymerize a cyclic monomer is through ring-opening polymerization. For this to be applicable to this compound, it must first be converted into a suitable cyclic ester, a lactone. A plausible synthetic route involves the transformation of the starting carboxylic acid into a corresponding cyclobutanone, which can then undergo a Baeyer-Villiger oxidation to yield a strained bicyclic lactone.[1][2] The subsequent ROP of this lactone is thermodynamically favored due to the release of ring strain.[3]

Workflow for the ROP Approach

Caption: Workflow for the ROP of a this compound derivative.

Protocol 1: Synthesis of a Hypothetical Bicyclic Lactone Monomer

This protocol outlines the conceptual synthesis of a bicyclic lactone from a cyclobutanone precursor, which would be derived from the parent carboxylic acid. The key step is the Baeyer-Villiger oxidation.[2][4]

Step 1.1: Synthesis of 2,4-Dimethylcyclobutan-1-one (Hypothetical)

The conversion of this compound to the corresponding ketone is a non-trivial multi-step process that would likely involve conversion to an acid chloride, followed by a coupling reaction (e.g., with an organocuprate) and subsequent ring closure. For the purpose of this guide, we will assume the availability of this ketone intermediate.

Step 1.2: Baeyer-Villiger Oxidation to form 3,5-Dimethyl-2-oxabicyclo[2.2.0]hexan-3-one [1][5]

-

Dissolution: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-dimethylcyclobutan-1-one (1.0 eq.) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Oxidant: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq.) in DCM to the cooled ketone solution over 30 minutes. The slow addition is crucial to control the exothermic reaction.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quenching: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium sulfite until a negative peroxide test (e.g., with potassium iodide-starch paper) is obtained.

-

Work-up: Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to remove m-chlorobenzoic acid) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure bicyclic lactone.